molecular formula C18H20ClNO3S2 B6428977 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1705914-15-3

1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B6428977
CAS No.: 1705914-15-3
M. Wt: 397.9 g/mol
InChI Key: AMKKGQZXZNKUPN-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-1-yl-propan-1-one core substituted with a 4-chlorobenzenesulfonyl group at the pyrrolidine 3-position and a 3-methylthiophen-2-yl moiety at the propanone β-carbon.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S2/c1-13-9-11-24-17(13)6-7-18(21)20-10-8-16(12-20)25(22,23)15-4-2-14(19)3-5-15/h2-5,9,11,16H,6-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKKGQZXZNKUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Structure Key Substituents Bioactivity Synthesis Method LogP (Predicted) Toxicity Data
Target Compound Pyrrolidin-1-yl-propan-1-one with 4-chlorobenzenesulfonyl and 3-methylthiophen-2-yl - 4-Cl-benzenesulfonyl
- 3-methylthiophen-2-yl
Potential EthR inhibition (inferred) Likely sulfonation of pyrrolidine intermediate (cf. ) ~3.2 (sulfonyl reduces lipophilicity) Not reported
1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) () Hydrogenated furan derivative - Tetrahydrofuran-3-yl EthR inhibitor (boosts ethionamide) Pd/C hydrogenation of furan precursor () ~2.1 No genotoxicity reported
1-(4-Chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one () Enone with bis-methylthio and 4-Cl-phenyl - 4-Cl-phenyl
- Bis-methylthio
Unknown (used in organic synthesis) Claisen-Schmidt condensation (inferred) ~4.5 Not tested
3-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)propan-1-one () Simple pyrrolidinyl propanone - 4-F-phenyl Antioxidant activity (pyrazole precursor) Hydrazine cyclization () ~2.8 Negative in bacterial mutagenicity (cf. )
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (5c) () Pyrazole derivative - 3-Cl-phenyl
- 4-F-phenyl
- 3-methylthiophen-2-yl
Antioxidant Chalcone cyclization () ~3.5 Not reported

Key Findings

Bioactivity
  • EthR Inhibition: Compounds like 31 () and the target molecule share pyrrolidinyl-propanone scaffolds linked to bacterial EthR binding. The 3-methylthiophen-2-yl group in the target compound may improve membrane permeability compared to 31's tetrahydrofuran substituent .
Physicochemical Properties
  • 3-methylthiophen-2-yl enhances metabolic stability over furan-based analogs (), which are prone to oxidation.
Toxicity
  • While structurally related compounds (e.g., No. 2158–2160 in ) show genotoxicity concerns, the target compound’s sulfonyl group may mitigate reactivity compared to phenolic analogs.

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